9-(4-(Phosphonomethoxy)butyl)adenine
Description
Properties
Molecular Formula |
C10H16N5O4P |
|---|---|
Molecular Weight |
301.24 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)butoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N5O4P/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-2-4-19-7-20(16,17)18/h5-6H,1-4,7H2,(H2,11,12,13)(H2,16,17,18) |
InChI Key |
FGSXDBQWHXPDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCOCP(=O)(O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Antiviral Targets
The antiviral activity of ANPs is highly dependent on their alkyl chain length, substituents, and stereochemistry. Below is a comparative analysis of key analogs:
Pharmacokinetic and Bioavailability Profiles
- PMEA : Low oral bioavailability due to its polar phosphonate group. Bis(pivaloyloxymethyl) prodrugs (e.g., adefovir dipivoxil) increase lipophilicity, enabling cellular uptake .
- PMPA: Prodrugs like tenofovir disoproxil fumarate (TDF) achieve >90% intracellular conversion to the active diphosphate form, with prolonged half-life in plasma .
- HPMPA : The 3-hydroxyl group facilitates passive diffusion into cells, reducing dependence on prodrug formulations .
Mechanisms of Action and Resistance
- PMEA : Incorporated into viral DNA, causing chain termination. Resistance arises via mutations in HBV DNA polymerase (rtN236T) .
- PMPA : Binds competitively to HIV reverse transcriptase. Resistance requires multiple mutations (e.g., K65R in HIV) .
- HPMPA : Inhibits herpesvirus polymerases through selective binding to the active site. Resistance is rare due to high genetic barrier .
Metal-Ion Binding and Stability
PMEA and its analogs exhibit metal-ion-binding properties, forming stable complexes with Mg²⁺ and Cu²⁺. These interactions modulate their pharmacokinetic stability and enzymatic inhibition. For example, 9-[2-(2-phosphonoethoxy)ethyl]adenine (PEEA), a PMEA analog, forms isomeric equilibria in solution, affecting its bioavailability .
Research Findings and Clinical Relevance
Anti-HBV Activity
- PMEA bis(L-amino acid) ester prodrugs show enhanced anti-HBV activity (EC₅₀ = 0.1–1 μM) due to increased hydrophobicity and cell membrane permeability .
- PMPA-based therapies (e.g., tenofovir) are first-line treatments for chronic HBV, achieving viral suppression in >95% of patients .
Anti-HIV and Antiretroviral Use
- PMPA (tenofovir) is a cornerstone of HIV pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART), with a 90% reduction in transmission risk .
Broad-Spectrum Antiviral Potential
- HPMPA demonstrates activity against schistosomiasis in murine models, reducing worm burden by 80–90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
